N-carbobenzoxyserine hydrazide
Overview
Description
N-carbobenzoxyserine hydrazide: is an organic compound that belongs to the class of hydrazides. It is derived from serine, an amino acid, and features a carbobenzoxy (benzyloxycarbonyl) protective group. This compound is often used in peptide synthesis and various biochemical applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-carbobenzoxyserine hydrazide can be synthesized by reacting N-carbobenzoxyserine benzyl ester with one equivalent of hydrazine in ethanol under reflux conditions for about four hours . The reaction typically proceeds as follows:
- Dissolve N-carbobenzoxyserine benzyl ester in ethanol.
- Add hydrazine to the solution.
- Reflux the mixture for four hours.
- Cool the reaction mixture and filter the precipitate.
- Wash the precipitate with cold ethanol and dry it to obtain this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for yield and purity through controlled reaction parameters and purification techniques.
Chemical Reactions Analysis
Types of Reactions: N-carbobenzoxyserine hydrazide undergoes various chemical reactions, including:
Nucleophilic Addition: It can react with aldehydes and ketones to form hydrazones.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents may vary.
Substitution Reactions: It can undergo substitution reactions where the hydrazide group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrazine: Used in the synthesis of this compound.
Aldehydes and Ketones: React with the hydrazide to form hydrazones.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed:
Hydrazones: Formed from the reaction with aldehydes and ketones.
Oxidized or Reduced Derivatives: Depending on the specific redox conditions applied.
Scientific Research Applications
Chemistry: N-carbobenzoxyserine hydrazide is used in peptide synthesis as a protective group for serine residues. It helps in the stepwise construction of peptides by preventing unwanted side reactions.
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It serves as a substrate or inhibitor in various biochemical assays.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of N-carbobenzoxyserine hydrazide involves its interaction with specific molecular targets, such as enzymes. The carbobenzoxy group provides stability, while the hydrazide moiety can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, depending on the enzyme targeted.
Comparison with Similar Compounds
N-carbobenzoxyserine benzyl ester: A precursor in the synthesis of N-carbobenzoxyserine hydrazide.
N-carbobenzoxyalanine hydrazide: Similar in structure but derived from alanine instead of serine.
N-carbobenzoxytyrosine hydrazide: Derived from tyrosine, another amino acid.
Uniqueness: this compound is unique due to its specific derivation from serine, which imparts distinct reactivity and stability. Its use in peptide synthesis and biochemical research highlights its versatility compared to other similar compounds.
Properties
IUPAC Name |
benzyl N-amino-N-[(2S)-2-amino-3-hydroxypropanoyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4/c12-9(6-15)10(16)14(13)11(17)18-7-8-4-2-1-3-5-8/h1-5,9,15H,6-7,12-13H2/t9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNBMWIJGHTWHX-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)N(C(=O)C(CO)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N(C(=O)[C@H](CO)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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